molecular formula C17H26N4O2 B2460987 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891092-10-7

1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2460987
CAS No.: 891092-10-7
M. Wt: 318.421
InChI Key: ZTPDWEWNBOUCQG-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic small molecule characterized by a central urea group bridging two distinct moieties:

  • A 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl group, featuring a pyrrolidinone ring substituted with a lipophilic 3,4-dimethylphenyl group.

This structural arrangement suggests conformational rigidity from the pyrrolidinone ring and enhanced membrane permeability due to the dimethylphenyl substituent.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-5-6-15(9-13(12)2)21-11-14(10-16(21)22)19-17(23)18-7-8-20(3)4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDWEWNBOUCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a ketone.

    Substitution with Dimethylphenyl Group: The pyrrolidinone ring is then subjected to a Friedel-Crafts acylation reaction to introduce the 3,4-dimethylphenyl group.

    Attachment of the Dimethylaminoethyl Chain: This step involves the reaction of the intermediate with a dimethylaminoethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl chain, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted urea derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages
Compound Name Key Structural Features Substituents Biological Activity Source
Target Compound Urea linker, 2-(dimethylamino)ethyl, 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl 3,4-dimethylphenyl Hypothetical FAK activation (based on urea-based FAK activators) N/A
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Urea linker, 4-ethoxyphenyl, 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl Ethoxy, methoxy Not reported; aryl substitutions may influence solubility and target affinity
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea linker, 3,5-dimethoxyphenyl, pyrazole Dimethoxy, pyrazole Investigated for enzyme inhibition (exact target unspecified)
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Urea linker, substituted pyridinyl, methylurea Chloro, fluoro, dimethoxy Glucokinase activation (enhances glucose metabolism)

Key Comparisons :

  • Hydrogen Bonding : The urea group in all compounds facilitates hydrogen bonding, critical for target engagement. However, pyrazole (MK13) or pyridinyl () substituents may confer distinct electronic or steric effects.
  • Biological Activity : While the target compound’s activity is speculative, urea-based glucokinase activators () and FAK activators () suggest urea’s versatility in modulating enzymatic pathways.
Analogues with Pyrrolidinone or Carboxamide Moieties
Compound Name Key Structural Features Substituents Biological Activity Source
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Carboxamide linker, sulfonylethyl, 3,4-dimethylphenyl-pyrrolidinone Sulfonyl, dihydroisoquinolin Cytotoxicity in HEK cells (IC₅₀ = 55.3 µM)
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Thiourea linker, dimethylaminoethyl, naphthyl Diphenylethyl, naphthyl Chiral resolution agent (no reported bioactivity)

Key Comparisons :

  • Cytotoxicity : The carboxamide analogue’s cytotoxicity (IC₅₀ = 55.3 µM) contrasts with urea derivatives’ typical enzyme-targeting roles, highlighting functional group impact on mechanism .
  • Chiral Centers : Thiourea derivatives () emphasize stereochemical complexity, which the target compound avoids with its simpler urea linker.

Biological Activity

The compound 1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes a dimethylaminoethyl group and a pyrrolidinone moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and cyclization processes. The methodology often utilizes starting materials such as 3,4-dimethylphenyl isocyanate and 2-dimethylaminoethanol.

Research indicates that this compound exhibits activity against various biological targets:

  • Antineoplastic Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with similar urea linkages have demonstrated cytotoxic effects on cancer cell lines such as HT-29 and TK-10, with significant reductions in cell viability at specific concentrations (EC50 values) .
  • Acetylcholinesterase Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the synaptic cleft. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Effects : A study investigated a series of urea derivatives, including our compound, revealing that it significantly reduced tumor growth in xenograft models. The mechanism was attributed to apoptosis induction in cancer cells, evidenced by increased markers of programmed cell death .
  • Neuroprotective Effects : Another research focused on the neuroprotective potential of related compounds. It was found that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential in treating neurodegenerative disorders .

Research Findings Summary Table

Study Biological Activity Target/Model Key Findings
AntineoplasticHT-29, TK-10Significant cytotoxicity with EC50 values < 10 µM
AChE InhibitionNeurodegenerative ModelsReduced acetylcholine breakdown; potential for Alzheimer's treatment
NeuroprotectionNeuronal Cell LinesMitigated oxidative stress; improved cell viability

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